molecular formula C10H10N2O4 B179994 Dioxidine CAS No. 17311-31-8

Dioxidine

Cat. No. B179994
CAS RN: 17311-31-8
M. Wt: 222.2 g/mol
InChI Key: DOIGHQCAQBRSKI-UHFFFAOYSA-N
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Description

Dioxidine, not explicitly mentioned in the provided papers, seems to be a term that could be related to compounds containing two oxygen atoms in their structure, such as dioxiranes or dioxane derivatives. Dioxiranes are a class of highly effective oxidation reagents known for their ability to oxidize various organic compounds rapidly, selectively, and under mild conditions . Dioxane derivatives, on the other hand, include a wide range of compounds, one of which is a novel dioxane nucleoside synthesized for chemotherapy .

Synthesis Analysis

The synthesis of dioxirane involves the reaction of ozone with ethylene at low temperatures, as described in the study of its microwave spectrum, structure, and dipole moment . Another paper discusses the synthesis of a dioxane nucleoside from uridine, which includes steps such as periodate oxidation and glycosidation with 5-fluorouracil . Additionally, the synthesis of dioxa3.3carbazolophane is achieved through a cyclization reaction .

Molecular Structure Analysis

The molecular structure of dioxirane has been determined through the measurement of rotational spectra, revealing bond lengths and the electric dipole moment . The structure of dioxa3.3carbazolophane was confirmed by X-ray crystal analysis, which also examined its transannular π-π electronic properties .

Chemical Reactions Analysis

Dioxiranes are involved in various oxidative transformations and are proposed as intermediates in reactions . The chemistry of dioxiranes also includes chemiluminescence, where the mechanisms of the generation of excited products during decomposition and photochemical activation are discussed . The synthesis of 5,12-dioxocyclams capped by 4-substituted pyridines involves reactions that vary the 4-substituent from electron-withdrawing to electron-donating groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxiranes include their ability to oxidize different classes of organic compounds and their decomposition mechanisms in the absence of oxidizable substrates . The study on the horseradish peroxidase-catalyzed oxidation of 3,5,3',5'-tetramethylbenzidine provides insights into the intermediates formed during the reaction, such as free radicals and charge-transfer complexes .

Relevant Case Studies

The dioxygen-triggered oxidative radical reaction is a case study where dioxygen is used as the sole terminal oxidant for the aerobic oxidative difunctionalization of terminal alkynes toward β-keto sulfones . Another case study involves the use of elements like iron, iodine, and dioxygen as feedstocks for the oxidative regioselective diamination of conjugated enones . The formal asymmetric synthesis of (-)-detoxinine using stereocomplementary approaches to vicinal amino diol subunits is also a relevant case study .

Scientific Research Applications

  • Pharmacokinetics of Dioxidine : Dioxidine's pharmacokinetics, including its penetration into organs and tissues after single and repeated introductions, have been studied. This is important for understanding the clinical effectiveness and potential side effects of the drug (Padeĭskaya et al., 1983).

  • Antibacterial Activity under Aero- and Anaerobic Conditions : Research has shown the high activity of dioxidine against enterobacteria and its less pronounced activity against other bacteria like P. aeruginosa, Staphylococcus, and Enterococcus. Interestingly, its activity increases significantly under anaerobic conditions (Bol'shakov Lv, 1986).

  • Medical and Biological Aspects of Dioxidine : Studies have also delved into the broader medical and biological impacts of dioxidine, particularly its influence on environmental and human health. This includes research on the health state changes in workers exposed to dioxidine (Basharova Gr, 1995).

  • Mutagenic Action on Bacteria : Investigations into the mutagenic and lethal action of dioxidine on bacteria have revealed its relation to the rec A-dependent repair process and its increased effect due to certain mutations (Fonshteĭn Lm et al., 1980).

  • Efficacy in Treating Staphylococcal Necrotic-Suppurative Encephalomeningitis : Dioxidine's therapeutic effects have been studied in the context of staphylococcal infections, showing promising results in limiting purulent inflammation in the brain (Stebaeva Lf et al., 1991).

  • Inhibition of Nucleic Acid Synthesis : Clinical and experimental studies have found that dioxidine's antibacterial effect is based on inhibiting the synthesis of nucleic acids, particularly DNA, while having minimal impact on protein synthesis (Bekbergenov Bm et al., 1982).

  • Induction of Bacterial Resistance to Antibiotics : Research has highlighted the potential of dioxidine to induce bacterial resistance to antibiotics, suggesting the need for careful monitoring and possibly antibiograms for patients using dioxidine (Mazanko et al., 2016).

  • Cytogenetic Study in Somatic Cells : Dioxidine has been shown to cause chromosomal aberrations in mouse somatic cells, indicating potential hereditary impacts (Zolotareva GM et al., 1978).

  • Role in Detoxication and Correlation with Adrenal Function : Studies have found a correlation between susceptibility to dioxidine and adrenal function, indicating an interplay between non-specific resistance to toxic agents and glucocorticoid potency (Gus'kova Ta et al., 1981).

  • Treatment of Maxillofacial Inflammatory Processes : Dioxidine's effectiveness in treating maxillofacial inflammation has been compared with other treatments like Vishnevsky ointment, showing promising antimicrobial effects (Koltsova LA et al., 1981).

Safety And Hazards

When handling Dioxidine, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Quinoxaline 1,4-dioxides, such as Dioxidine, present a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . Recent studies have confirmed the low toxicity of Dioxidine, which makes it suitable for use as a new dosage form for the treatment of pharyngitis and tonsillitis .

properties

IUPAC Name

[3-(hydroxymethyl)-1-oxido-4-oxoquinoxalin-4-ium-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4,13-14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIGHQCAQBRSKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=C([N+]2=O)CO)CO)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00169525
Record name Dioxidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dioxidine

CAS RN

17311-31-8
Record name 2,3-Quinoxalinedimethanol, 1,4-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17311-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioxidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00169525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIOXYDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16BOP9XE0F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,230
Citations
OI Vernaya, VP Shabatin, TI Shabatina… - Russian Journal of …, 2017 - Springer
… Dioxidine nanoparticles are prepared via cryochemical modification of the pharmacopoeial dioxidine substance. The form of the cryomodified dioxidine is characterized by data from 1 H …
Number of citations: 18 link.springer.com
I Ali, T Kon'kova, V Kasianov, A Rysev… - Journal of Molecular …, 2021 - Elsevier
… Dioxidine may be present only in the wastewater of hospital or remain in the wastewater … in the literature for the removal of dioxidine in water. Therefore, dioxidine is selected as a model …
Number of citations: 56 www.sciencedirect.com
MS Mazanko, VA Chistyakov, EV Prazdnova… - Molecular Genetics …, 2016 - Springer
… The capability of the dioxidine drug to cause bacterial … Dioxidine was shown to induce the promoters PrecA and … The value of the induction coefficient was highest if the dioxidine …
Number of citations: 8 link.springer.com
AV Kustov, DV Belykh, NL Smirnova… - The Journal of Chemical …, 2017 - Elsevier
The 1-octanol/phosphate saline buffer partition coefficients (P) for the well-established antimicrobial drug “Dioxidine” and its conjugate with the chlorin e 6 molecule have been …
Number of citations: 32 www.sciencedirect.com
TI Shabatina, OI Vernaya, VP Shabatin, IV Evseeva… - Crystals, 2018 - mdpi.com
… dioxidine substance. A higher dissolution rate was revealed for cryomodified dioxidine … phases was established for cryomodified dioxidine samples possessed by some thermal …
Number of citations: 15 www.mdpi.com
VI Lozinsky, AO Shchekoltsova, ES Sinitskaya… - International Journal of …, 2020 - Elsevier
… to be loaded with the bactericide substance – dioxidine, as well as on its release. The … dioxidine. With that, the microbiological tests showed a higher bactericidal activity of the dioxidine-…
Number of citations: 16 www.sciencedirect.com
LP Sycheva, MA Kovalenko, SM Sheremeteva… - Bulletin of Experimental …, 2004 - Springer
… Administration of dioxidine in doses of 100 and 300 mg/kg was followed by the appearance … The ratio of PCE decreased with increasing the dose dioxidine. Dioxidine in a dose of 300 …
Number of citations: 10 link.springer.com
EV Nesterova, AD Durnev, SB Seredenin - Mutation Research/Genetic …, 1999 - Elsevier
The chromosome aberration assay of metaphase bone marrow cells was used to study the clastogenic effects of acrylamide, cyclophosphamide, dioxidine, and their combinations with …
Number of citations: 36 www.sciencedirect.com
OI Vernaya, VP Shabatin, AM Semenov… - Moscow University …, 2016 - Springer
… grams of both dioxidine modifications contain only dioxidine and … is a novel crystalline dioxidine modification, XRD and ther… Comparing X-ray diffraction data of the original dioxidine and …
Number of citations: 12 link.springer.com
OI Vernaya, VP Shabatin, AM Semenov… - Moscow University …, 2017 - Springer
Hybrid nanocomposites based on an dioxidine antimicrobial substance modified with silver were produced by means of cryochemical synthesis. TEM, UV-absorption spectroscopy, X-…
Number of citations: 11 link.springer.com

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